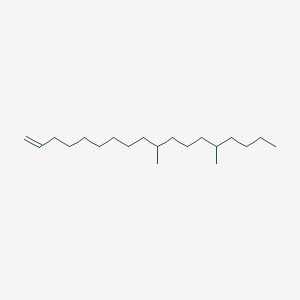

10,14-Dimethyl-1-octadecene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H40 |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

10,14-dimethyloctadec-1-ene |

InChI |

InChI=1S/C20H40/c1-5-7-9-10-11-12-13-16-20(4)18-14-17-19(3)15-8-6-2/h5,19-20H,1,6-18H2,2-4H3 |

InChI Key |

HNNJJUHEQQKTEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCCC(C)CCCCCCCC=C |

Synonyms |

10,14-dimethyloctadec-1-ene |

Origin of Product |

United States |

Contextualizing Branched Alkenes in Natural Product Chemistry

Branched alkenes, a class of hydrocarbons characterized by a main carbon chain with smaller carbon groups attached and at least one carbon-carbon double bond, are prevalent in nature. oit.eduwikipedia.org These compounds are often found as components of complex mixtures that serve critical biological functions. For instance, many insects utilize methyl-branched alkenes and their derivatives as sex pheromones for chemical communication, essential for mating and reproduction. researchgate.netsakura.ne.jp The specific positioning of the methyl groups and the double bond is often crucial for biological activity.

The study of natural products containing branched alkene motifs provides valuable insights into biochemical pathways and ecological interactions. Researchers often seek to synthesize these molecules in the laboratory to confirm their structures and to produce them in larger quantities for further study. oup.com The synthesis of compounds like 10,14-Dimethyl-1-octadecene allows for a deeper understanding of structure-activity relationships, where slight variations in the molecular architecture can lead to significant changes in biological function. researchgate.net

Significance of Chirality in Biological Systems

A critical aspect of many branched natural products, including 10,14-Dimethyl-1-octadecene, is chirality. researchgate.net Chirality, often described as "handedness," means that a molecule and its mirror image are not superimposable. mdpi.comchiralpedia.com These non-superimposable mirror images are called enantiomers. In biological systems, this property is of paramount importance because enzymes and receptors, themselves composed of chiral building blocks like amino acids, are highly specific in their interactions with other molecules. chiralpedia.comnih.gov

This specificity means that different enantiomers of a chiral molecule can have vastly different biological effects. mdpi.compharmabiz.com One enantiomer might be highly active, while the other could be less active or even elicit an entirely different and sometimes unwanted response. rsc.org For example, in the case of some insect pheromones, males are strongly attracted to one specific enantiomer, while the other is only weakly attractive or even inhibitory. researchgate.net Therefore, understanding and controlling the chirality during the synthesis of biologically active molecules is a central goal in medicinal chemistry and the development of new agrochemicals. nih.govrsc.org The synthesis of all possible stereoisomers of a compound like this compound is a common strategy to determine the absolute configuration of the naturally occurring, active molecule. researchgate.netmolaid.com

Overview of Research Trajectories for Alkene Derivatives

Natural Occurrence and Distribution

Identification as a Lepidopteran Sex Pheromone Component

This compound is a methyl-branched hydrocarbon that has been identified as a key component of the female sex pheromone in certain species of Lepidoptera. tandfonline.com Specifically, it is recognized as the major sex pheromone component of the apple leafminer moth, Lyonetia prunifoliella. tandfonline.comresearchgate.net The identification of this compound was rigorously confirmed through a combination of analytical techniques, including mass spectrometry and comparisons of gas chromatographic retention times with those of an authentic, synthesized standard. researchgate.net

Field trials have further validated its biological activity. tandfonline.com Research involving the synthesis of all four possible stereoisomers of this compound revealed a high degree of specificity in the moth's response. tandfonline.com Field evaluations demonstrated that male moths of the Japanese population of L. prunifoliella are selectively attracted to the (10S,14S)-isomer. tandfonline.com Interestingly, the presence of its enantiomer did not inhibit the attraction, highlighting a specific receptor system tuned to the (10S,14S) configuration. tandfonline.com In some populations, such as those in Korea, this single component was sufficient to attract male moths, suggesting potential regional differences in the complexity of the pheromone blend. tandfonline.com

Species-Specific Production and Secretion Mechanisms

The biosynthesis of hydrocarbon pheromones in Lepidoptera is a complex process generally occurring in specialized cells called oenocytes, which are often associated with the abdominal epidermis. cambridge.orgiastate.edu From these cells, the synthesized hydrocarbons are transported, likely via lipophorin in the hemolymph, to a dedicated pheromone gland for storage and eventual release. cambridge.orgiastate.edupnas.org

The general biosynthetic pathway for hydrocarbons involves the synthesis of fatty acids, which are then elongated, desaturated, and finally decarboxylated to form the hydrocarbon chain. cambridge.org For methyl-branched hydrocarbons, the process is more complex. The biosynthesis of disparlure (B1670770) (a methyl-branched epoxide) in the gypsy moth, Lymantria dispar, originates with the amino acid valine, which provides the carbons for the initial part of the chain, including the methyl branch. pnas.org This is followed by chain elongation and desaturation by a specific desaturase enzyme before decarboxylation and subsequent modification. pnas.org It is hypothesized that a similar pathway, starting with specific amino acid precursors and involving a series of enzymatic steps, is responsible for producing methyl-branched hydrocarbons like this compound. rsc.org

Once produced and stored in the pheromone gland, the release of volatile pheromones is a controlled process. kuleuven.be The glands are often equipped with specialized structures like microvilli that increase the surface area for evaporation, and the release can be regulated by musculature surrounding the gland or its duct. kuleuven.bewikipedia.org This allows the insect to control the timing and rate of pheromone dissemination into the environment to coincide with optimal mating periods. wikipedia.org

Comparative Analysis with Related Methyl-Branched Hydrocarbons in Pheromone Blends

This compound is part of a family of methyl-branched hydrocarbons utilized by leafminer moths in the family Lyonetiidae for chemical communication. tandfonline.com The pheromone blend of the apple leafminer, Lyonetia prunifoliella, also includes other synergistic methyl-branched hydrocarbons such as 5,9-dimethyloctadecane and 5,9-dimethylheptadecane. tandfonline.comresearchgate.net The presence of multiple methyl-branched components highlights the specificity and complexity of the chemical signal.

A comparative look at a related species, the peach leafminer (Lyonetia clerkella), reveals the use of 14-methyl-1-octadecene as its primary sex pheromone component. pnas.orgresearchgate.net The structural similarity between these compounds, particularly the common C-14 methyl branch, suggests a shared or closely related biosynthetic origin and provides evidence for the phylogenetic relationship in the chemical communication systems within the Lyonetia genus. researchgate.netrsc.org

Table 1: Comparative Analysis of Methyl-Branched Hydrocarbon Pheromones in Lyonetiid Moths

| Compound Name | Chemical Structure | Insect Species | Role in Pheromone Blend |

|---|---|---|---|

| This compound | C20H40 | Lyonetia prunifoliella (Apple Leafminer) | Major Component tandfonline.comresearchgate.net |

| 5,9-Dimethyloctadecane | C20H42 | Lyonetia prunifoliella (Apple Leafminer) | Synergistic Component tandfonline.comresearchgate.net |

| 5,9-Dimethylheptadecane | C19H40 | Lyonetia prunifoliella (Apple Leafminer) | Synergistic Component tandfonline.comresearchgate.net |

| 14-Methyl-1-octadecene | C19H38 | Lyonetia clerkella (Peach Leafminer) | Major Component pnas.orgresearchgate.net |

Methodologies for Isolation from Biological Matrices

Air Entrainment and Solvent Extraction Techniques for Volatile Collection

The initial step in identifying a pheromone is its collection from the biological source. Two primary methods are employed for capturing volatile compounds like this compound: air entrainment and solvent extraction. researchgate.net

Air Entrainment (Volatile Collection): This technique, also known as dynamic headspace sampling, captures the chemicals as they are naturally released by the insect. acs.org It involves placing the insect(s) in a chamber through which a purified airstream is passed. The air, now carrying the emitted volatiles, is then directed through a filter containing an adsorbent material, such as Porapak Q or activated charcoal. researchgate.net The trapped pheromone components are subsequently recovered by rinsing the adsorbent with a small volume of a suitable solvent, like dichloromethane (B109758) or hexane (B92381). researchgate.net This method is advantageous as it collects the compounds that are actually emitted into the air, reflecting the true composition of the signal. acs.org

Solvent Extraction: This is a more direct method that involves immersing the pheromone gland, or the abdominal tip containing the gland, in an organic solvent. acs.org Solvents such as hexane or dichloromethane are commonly used to efficiently extract the lipophilic pheromone components from the tissue. researchgate.net While this method is effective for obtaining a profile of the compounds stored within the gland, it may also extract precursors, metabolites, and other substances that are not part of the emitted pheromone blend. acs.org

Table 2: Comparison of Volatile Collection Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Air Entrainment | Captures volatiles released into the air onto an adsorbent material. researchgate.net | - Reflects the actual emitted pheromone blend.

| - May require a longer collection time.

|

| Solvent Extraction | Direct immersion of the pheromone gland or tissue in a solvent. acs.org | - Relatively simple and fast.

| - Extracts all contents, including non-emitted precursors and metabolites. acs.org |

Isolation of Trace Components from Glandular Extracts

Pheromones are often produced in exceptionally small quantities, sometimes in the nanogram range per insect, making their isolation from complex glandular extracts a significant challenge. acs.org The process requires meticulous techniques to separate the active components from a multitude of other extracted lipids and cellular materials.

The procedure typically begins with the careful dissection of the specific pheromone-producing gland from the insect to minimize contamination from other tissues. researchgate.net This glandular extract is a complex mixture that must be purified. The primary tool for this separation is gas chromatography (GC), often using high-resolution capillary columns that can separate compounds with subtle differences in structure, such as geometric or positional isomers. acs.orgresearchgate.net

To pinpoint which of the many separated compounds are biologically active, the GC is often coupled with an electroantennographic detector (GC-EAD). In this setup, the effluent from the GC column is split, with one part going to a standard detector (like a flame ionization detector or mass spectrometer) and the other part passing over a live insect antenna. When a compound that the antenna's receptors can detect elutes from the column, it generates an electrical signal, allowing researchers to identify the specific, biologically active components within the complex mixture. researchgate.net For compounds that are difficult to separate, multi-dimensional fractionation techniques may be employed. researchgate.net Furthermore, methods for separating branched-chain hydrocarbons from straight-chain ones, for instance by using molecular sieves, can be applied to simplify the extract before final analysis. pnas.org

Enantiospecific Synthesis of Stereoisomers

Enantiospecific synthesis aims to convert a chiral starting material into a chiral product without loss of enantiomeric purity. For this compound, this involves using readily available chiral molecules and transforming them through a series of stereocontrolled reactions.

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. dokumen.pub This approach has been successfully applied to the synthesis of all four stereoisomers of this compound.

One prominent strategy begins with the enantiomers of propylene (B89431) oxide . researchgate.net Both (R)- and (S)-propylene oxide serve as versatile chiral building blocks. A key step in this pathway is the stereospecific inversion of chiral secondary tosylates derived from these epoxides, allowing for the controlled construction of the required chiral centers. researchgate.net By coupling two such chiral building blocks, all four stereoisomers of the target molecule can be synthesized. researchgate.net The enantiomeric purity of the building blocks is often confirmed using chiral High-Performance Liquid Chromatography (HPLC) analysis.

Another effective chiral pool approach utilizes the enantiomers of citronellol . researchgate.net Syntheses starting from both (R)- and (S)-citronellol have been reported to successfully produce the stereoisomers of this compound. researchgate.netacademictree.org This method, alongside precursors like methyl 3-hydroxy-2-methylpropanoate, provides a reliable route to the desired anti- and syn-stereoisomers. researchgate.net

Table 1: Chiral Pool Starting Materials for this compound Synthesis

| Chiral Precursor | Key Synthetic Feature | Resulting Stereoisomers | Reference(s) |

| (R)- and (S)-Propylene Oxide | Stereospecific inversion of secondary tosylates via SN2 reaction. | All four stereoisomers. | researchgate.net |

| (R)- and (S)-Citronellol | Used as a source of chirality for building key fragments. | All stereoisomers of 10,14-dimethyloctadec-1-ene. | researchgate.netacademictree.org |

The assembly of the full carbon skeleton of this compound often relies on the coupling of two smaller, pre-synthesized chiral fragments. Stereoselective coupling reactions are crucial for ensuring that the bond formation occurs with the desired spatial arrangement.

Grignard reagents are frequently used in these coupling strategies. researchgate.net For instance, four stereoisomers of the target compound were synthesized by coupling two distinct chiral blocks with different Grignard reagents. researchgate.net One block might contain a C3 alkyl chain while the other possesses a C8 alkenyl chain, which are then joined to form the final structure. researchgate.net The efficiency of these coupling reactions can be enhanced by catalysts; for example, Li2CuCl4 has been used to mediate the coupling between a chiral tosylate and a Grignard reagent. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, also represent a powerful tool for forming carbon-carbon bonds with high stereoselectivity, although their specific application in published syntheses of this exact compound is less detailed. nih.govthermofisher.com These methods typically involve the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. thermofisher.com

A highly effective and stereoselective synthesis of the (10R,14R)- and (10S,14S)-isomers of this compound has been accomplished through a strategy centered on the dialkylation of tosylmethyl isocyanide (TosMIC) . researchgate.netharvard.eduresearchgate.net

This multi-step sequence involves:

Preparation of Chiral Iodides : The synthesis begins with the creation of chiral 1-iodo-2-methyl alkanes. These are often derived from the alkylation of a chiral auxiliary, such as one from Evan's methodology, followed by reduction. harvard.eduresearchgate.net

Dialkylation of TosMIC : The chiral iodides are then used to sequentially alkylate TosMIC. harvard.eduresearchgate.net This step constructs the core carbon framework around the isonitrile group.

Reductive Elimination : The final key step is the reductive elimination of the tosyl and isonitrile groups from the dialkylated intermediate. This reduction is conveniently achieved using reagents like lithium in liquid ammonia (B1221849) (Li/liq. NH3), which removes the functional groups and forms the final hydrocarbon structure. harvard.edu This methodology successfully yields the target pheromone components. harvard.eduresearchgate.net

Stereoselective Coupling Reactions for Chiral Center Construction

Development of Novel Synthetic Routes

Continuous research focuses on refining existing synthetic pathways and exploring new methodologies to improve efficiency, yield, and stereochemical control.

The use of tosylates and isonitriles , particularly TosMIC, is a cornerstone of several synthetic routes to this compound. researchgate.netharvard.eduresearchgate.net The stereoselective synthesis of the (10R,14R) stereoisomer was specifically achieved through the reductive elimination of tosyl and isonitrile groups from a dialkylated TosMIC intermediate. harvard.eduresearchgate.net

Furthermore, chiral secondary tosylates, often derived from enantiomerically pure precursors like propylene oxide, are key intermediates. researchgate.net Their reaction via stereospecific inversion is a fundamental step in establishing the correct configuration at the chiral centers. researchgate.netresearchgate.net This highlights the dual role of tosyl groups as both part of a larger synthetic strategy (with isonitriles) and as a leaving group in stereoinvertive reactions.

The optimization of reaction steps is critical for a successful synthesis. In the context of this compound, particular attention has been paid to SN2 reactions and the use of Grignard reagents.

SN2 Reactions : The bimolecular nucleophilic substitution (SN2) reaction is central to strategies involving the inversion of stereochemistry at a chiral center. researchgate.netchemrxiv.org For instance, the reaction of a nucleophile with a chiral secondary tosylate proceeds via an SN2 mechanism to invert the configuration. researchgate.netresearchgate.net Research has shown that in some cases, a secondary mesylate may be superior to the corresponding tosylate. researchgate.net Mesylates can help to avoid elimination side reactions and prevent racemization, even at elevated temperatures, leading to higher yields and enantiomeric purity. researchgate.net

Grignard Reagents : These organomagnesium compounds are powerful carbon nucleophiles used to form C-C bonds. masterorganicchemistry.com In the synthesis of this compound, they are used to couple key chiral fragments. researchgate.net The reaction involves the addition of the Grignard reagent to an electrophilic carbon, such as one bearing a good leaving group like a tosylate. researchgate.netmasterorganicchemistry.com The selection of the appropriate Grignard reagent and reaction conditions is vital for ensuring high yields and preventing unwanted side reactions. researchgate.net Catalysts like dilithium (B8592608) tetrachlorocuprate (Li2CuCl4) have been shown to improve the efficiency of coupling reactions between Grignard reagents and alkyl halides or tosylates. researchgate.netresearchgate.net

Table 2: Key Reagents and Reactions in the Synthesis of this compound

| Reagent/Reaction Type | Role in Synthesis | Key Considerations | Reference(s) |

| Tosylmethyl isocyanide (TosMIC) | Core building block for dialkylation and subsequent reductive elimination. | Enables construction of the carbon skeleton followed by removal of functional groups. | harvard.eduresearchgate.net |

| SN2 Reaction | Inversion of configuration at chiral centers. | Mesylates may offer advantages over tosylates by reducing side reactions. | researchgate.netresearchgate.net |

| Grignard Reagents (R-MgX) | Carbon nucleophiles for coupling chiral building blocks. | Catalysts like Li2CuCl4 can improve coupling efficiency. | researchgate.netresearchgate.net |

| Propylene Oxide | Chiral pool starting material. | Provides a readily available source of chirality. | researchgate.net |

| Citronellol | Chiral pool starting material. | Versatile natural product for building chiral fragments. | researchgate.net |

Exploration of Tosylate and Isonitrile-Based Methodologies

Derivatization and Analog Synthesis

The synthesis of derivatives and analogues of this compound is fundamental to understanding its biological function and exploring potential applications. This section focuses on the preparation of its stereoisomers and the chemical modification of its terminal alkene.

Preparation of Stereoisomeric Analogues for Structure-Activity Relationship Studies

The differential biological activity among the stereoisomers of this compound necessitates their individual synthesis in high stereochemical purity. Field studies have demonstrated that male moths of the Japanese population of the apple leafminer are selectively attracted to the (10S,14S)-isomer, with the other isomers showing little to no activity. tandfonline.comnih.gov This highlights the importance of stereochemistry in the pheromone's activity and underscores the need for precise synthetic control to elucidate these structure-activity relationships.

A notable and comprehensive synthesis of all four stereoisomers of this compound was accomplished by Mori and his research group. tandfonline.com Their strategy involved the coupling of two chiral building blocks. An updated approach by the same group utilized (R)- and (S)-propylene oxide as the starting chiral sources, applying a stereospecific inversion of chiral secondary tosylates as a key step to construct the desired stereocenters. tandfonline.comnih.gov

The general synthetic approach can be summarized by the coupling of a chiral long-chain iodide with a chiral short-chain sulfone, followed by desulfonylation to form the carbon skeleton of the target molecule. The synthesis of the four stereoisomers—(10S,14S), (10R,14R), (10S,14R), and (10R,14S)—was achieved by pairing the appropriate enantiomers of the chiral building blocks.

Table 1: Key Chiral Building Blocks for the Synthesis of this compound Stereoisomers

| Building Block | Starting Material | Key Synthetic Steps |

| Chiral Long-Chain Iodide | (R)- or (S)-Propylene Oxide | Grignard reaction, tosylation, malonic ester synthesis, reduction, iodination. |

| Chiral Short-Chain Sulfone | (R)- or (S)-Propylene Oxide | Grignard reaction, tosylation, SN2 reaction with methyl phenyl sulfone anion. |

The synthesis of the (10S,14S)-isomer, for example, involved the coupling of an (S)-configured long-chain iodide with the lithium salt of an (S)-configured short-chain sulfone. tandfonline.com The subsequent reductive removal of the sulfonyl group yielded the target (10S,14S)-10,14-Dimethyl-1-octadecene. The enantiomeric purities of the synthesized isomers were confirmed by chiral High-Performance Liquid Chromatography (HPLC) analysis. tandfonline.com

The availability of all four stereoisomers has been instrumental in confirming that the (10S,14S)-isomer is the primary active component for the Japanese population of L. prunifoliella, and that its activity is not inhibited by the presence of its enantiomer. tandfonline.com Such detailed SAR studies are critical for developing effective and species-specific pest management strategies based on synthetic pheromones.

Chemical Transformations for Modified Alkene Derivatives

The terminal double bond in this compound offers a reactive site for a variety of chemical transformations, allowing for the synthesis of a range of modified alkene derivatives. These derivatives can be used to probe the structural requirements of the pheromone receptor or to introduce new functionalities for other applications. While specific studies on the derivatization of this compound are not widely reported, common reactions for long-chain terminal alkenes can be applied.

Epoxidation: The conversion of the terminal alkene to an epoxide is a common transformation. This can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA) or through catalytic methods. For long-chain α-olefins, enzymatic epoxidation using unspecific peroxygenases (UPOs) has emerged as a green alternative, yielding terminal epoxides. mdpi.com The resulting epoxide, 1,2-epoxy-10,14-dimethyloctadecane, would be a valuable analogue for SAR studies, as epoxide-containing compounds are also known insect pheromones.

Dihydroxylation: The terminal alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), which would yield (1,2)-dihydroxy-10,14-dimethyloctadecane. These diols can serve as precursors for further functionalization.

Olefin Metathesis: Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. Cross-metathesis of this compound with other olefins could lead to a variety of new derivatives with altered chain lengths or terminal functionalities. For instance, ethenolysis (cross-metathesis with ethylene) would cleave the terminal double bond, yielding 1-dodecene (B91753) and 5-methyl-1-heptene, although this is a degradative transformation. Self-metathesis would lead to a symmetrical internal alkene, 10,26-dimethyl-13-hexatriacontene, and ethylene.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents/Catalysts | Product | Potential Application |

| Epoxidation | m-CPBA, UPOs | 1,2-Epoxy-10,14-dimethyloctadecane | SAR studies, synthesis of other functional groups. |

| Syn-dihydroxylation | OsO₄, NMO; or cold, alkaline KMnO₄ | (1,2)-Dihydroxy-10,14-dimethyloctadecane | Precursor for further derivatization. |

| Olefin Metathesis | Grubbs' or Schrock's catalysts | Various alkene products | Synthesis of novel analogues with modified chain lengths. |

These transformations provide access to a library of analogues of this compound, which are essential for a deeper understanding of its biological role and for the development of new chemical tools.

Analytical Characterization and Detection in Complex Mixtures

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 10,14-dimethyl-1-octadecene from other components in a mixture, a critical step prior to its detailed characterization.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC method involves careful consideration of the stationary phase, temperature program, and the determination of retention indices for accurate compound identification.

Column Selection: The choice of GC column is critical for achieving optimal separation. For long-chain branched hydrocarbons, nonpolar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or Rtx-1), are often employed. acs.org These columns separate compounds primarily based on their boiling points and, to a lesser extent, their shape. For more complex mixtures containing compounds of varying polarities, a column with a different selectivity, such as a 50% phenylpolysilphenylene-siloxane phase (e.g., BPX50), may be used. acs.org In some cases, polar columns like DB-WAX (polyethylene glycol) are used to achieve different elution orders and resolve co-eluting peaks. researchgate.netscielo.br

Temperature Programming: Due to the wide range of boiling points often found in natural extracts, temperature programming is essential for the effective separation of all components in a reasonable timeframe. alwsci.comscribd.com A typical temperature program might start at a lower temperature to separate more volatile compounds and then ramp up to elute less volatile, higher molecular weight compounds like this compound. alwsci.comscribd.comunl.edu For example, a method might begin at 60°C, hold for a few minutes, and then increase at a controlled rate (e.g., 3-20°C/min) to a final temperature of around 310-325°C. unl.edu The optimal ramp rate can be approximated as 10°C per column hold-up time to balance separation efficiency and analysis time. elementlabsolutions.com

Retention Index Determination: The Kováts retention index (KI) is a standardized measure used to convert retention times into system-independent values, aiding in compound identification by comparing experimental values to those in databases. researchgate.netsemanticscholar.org The KI is calculated based on the retention times of the target compound relative to the retention times of a series of n-alkane standards run under the same chromatographic conditions. scielo.brsemanticscholar.org For methyl-branched alkenes like this compound, retention indices can provide crucial data for identification, especially when only minute quantities of the compound are available. semanticscholar.org The use of temperature-programmed retention indices is particularly valuable for analyzing complex crude extracts. researchgate.netsemanticscholar.org

Table 1: Example GC Temperature Programs for Branched Alkene Analysis

| Parameter | Method 1 | Method 2 |

| Initial Temperature | 60°C | 100°C |

| Initial Hold Time | 2 min | 1 min |

| Ramp 1 Rate | 20°C/min | 10°C/min |

| Ramp 1 Final Temp | 220°C | 250°C |

| Ramp 2 Rate | 3°C/min | - |

| Ramp 2 Final Temp | 310°C | - |

| Final Hold Time | 30 min | 5 min |

| Data sourced from multiple experimental setups for branched alkane analysis. |

Since this compound possesses two chiral centers at the C-10 and C-14 positions, it can exist as four possible stereoisomers. Determining the specific stereoisomer(s) present is often crucial, as biological activity can be highly stereospecific. researchgate.net While GC is excellent for general separation, HPLC is often the method of choice for separating enantiomers.

The separation of non-functionalized hydrocarbon enantiomers by chiral HPLC is challenging due to their lack of functional groups that can interact strongly with a chiral stationary phase (CSP). pnas.org A common strategy to overcome this is through derivatization. The hydrocarbon can be chemically modified to introduce a functional group that can then be reacted with a chiral derivatizing agent. nih.gov This creates diastereomers that can be separated on a standard, non-chiral HPLC column. mdpi.com For instance, chiral alcohols and amines with branched methyl groups have been successfully separated using this approach. nih.gov

Alternatively, direct separation on a CSP can be attempted. chromatographyonline.com The selection of the appropriate CSP and mobile phase is critical and often requires screening a variety of conditions. sigmaaldrich.com For some methyl-branched compounds, enantioselective HPLC analysis has been used to confirm the enantiomeric purity of synthetic standards. researchgate.net Reverse-phase HPLC with non-aqueous solvent systems has shown potential for isolating individual components from complex hydrocarbon mixtures, which can then be further analyzed for their stereochemistry. pnas.org

Gas Chromatography (GC) Method Development and Optimization (e.g., column selection, temperature programming, retention index determination)

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and structural elucidation of this compound.

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. ajol.info The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For branched alkanes and alkenes, the molecular ion peak (M+) may be weak or absent, as these molecules tend to fragment readily. wikipedia.orgmsu.edu The fragmentation of this compound would be expected to occur preferentially at the branched points (C-10 and C-14) and adjacent to the double bond. wikipedia.org Cleavage at the methyl branches leads to the formation of characteristic carbocations. The presence of the double bond introduces additional fragmentation pathways, often resulting in four diagnostic ions instead of the two seen in saturated methyl-branched alkanes. researchgate.net The mass spectrum of an unbranched alkene like 1-octadecene (B91540) shows characteristic clusters of peaks separated by 14 mass units, corresponding to the loss of CH2 groups. ajol.infolibretexts.org For this compound, the fragmentation pattern would be more complex, but key fragments would indicate the locations of the methyl groups.

While EI-MS can suggest the presence of a double bond, it often does not definitively determine its position within the carbon chain. To overcome this, chemical derivatization techniques are employed. A widely used method for locating double bonds in alkenes is the formation of dimethyl disulfide (DMDS) adducts. scientificlabs.co.uksigmaaldrich.com

The alkene is reacted with DMDS in the presence of an iodine catalyst, which results in the addition of two methylthio (-SCH3) groups across the double bond. researchgate.netresearchgate.netnih.gov When the resulting DMDS adduct is analyzed by GC-MS, the molecule fragments predictably between the two carbons that were originally part of the double bond. researchgate.netnih.gov This cleavage produces two major diagnostic fragment ions, and the masses of these ions directly reveal the original position of the double bond. researchgate.netasm.org For this compound, this technique would confirm the terminal position (C-1) of the double bond. asm.org This method is highly effective for both internal and terminal double bonds and has been successfully applied to complex hydrocarbon mixtures. researchgate.net

Table 2: Key Mass Spectral Fragments for Structure Elucidation

| Analysis Type | Expected Ion/Fragment Type | Information Gained |

| EI-MS | Molecular Ion (M+) | Molecular weight |

| EI-MS | Fragments from cleavage at branched points | Location of methyl groups |

| GC-MS of DMDS Adduct | Diagnostic ions from cleavage at the original double bond site | Position of the double bond |

| HRMS | Exact mass measurement | Elemental composition |

| Data compiled from principles of mass spectrometry and derivatization techniques. |

Electron Impact (EI) Mass Spectrometry (MS) Fragmentation Analysis

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, HRMS)

While GC-MS provides substantial structural information, other spectroscopic techniques are often necessary for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the complete carbon-hydrogen framework of a molecule. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the terminal double bond (alkenyl protons), typically in the range of 4.9-5.8 ppm. libretexts.orgvaia.com The protons of the methyl groups would appear as doublets in the upfield region (around 0.8-1.0 ppm), and their integration would correspond to six protons. vaia.com The complex pattern of signals from the methylene (B1212753) and methine protons in the aliphatic chain would also be present.

¹³C NMR: The carbon NMR spectrum would distinctly show the two sp² hybridized carbons of the double bond in the downfield region of approximately 110-140 ppm. libretexts.orgresearchgate.net The carbons bearing the methyl groups and the methyl carbons themselves would have characteristic chemical shifts, confirming the branched structure. ualberta.ca

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. uobasrah.edu.iq For this compound, the IR spectrum would show characteristic C-H stretching and bending vibrations for a terminal alkene. Specifically, a C=C stretch would appear around 1640 cm⁻¹, and C-H out-of-plane bending vibrations for the =CH₂ group would be observed near 910 and 990 cm⁻¹. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). msu.eduhilarispublisher.compg.edu.pl This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. oup.comnih.gov For this compound (C₂₀H₄₀), HRMS would provide a measured mass that is consistent with this formula, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. nih.gov

Coupled Analytical Systems and Hyphenated Techniques

The precise identification and characterization of specific volatile organic compounds (VOCs) within intricate biological matrices necessitate the use of powerful analytical methods. Coupled, or hyphenated, techniques, which link two or more analytical instruments, are indispensable for this purpose. They provide both high-resolution separation and definitive structural identification. In the context of "this compound," these systems are crucial for distinguishing it from structurally similar compounds and confirming its presence in complex natural extracts, such as insect pheromone glands.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.govbiomedpharmajournal.org It combines the exceptional separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry, making it ideal for identifying individual components in a complex mixture. nih.govfrontiersin.org In the study of insect semiochemicals, GC-MS is employed to obtain a chemical profile of extracts from sources like pheromone glands. nih.govnih.gov

The identification of this compound relies on this comprehensive profiling. When an extract is injected into the GC, its components are separated based on their boiling points and interaction with the stationary phase of the capillary column. scielo.br As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. rothamsted.ac.uk

The structure of this compound was confirmed by matching its mass spectrum and GC retention times with those of a synthetically created authentic standard. scielo.br The analysis is often performed on multiple GC columns with different polarities (e.g., nonpolar DB-5 and polar DB-23) to gather more robust retention data, which helps in differentiating isomers and confirming identity. scielo.br For instance, the mass spectrum of the major component from the pheromone gland of the leafminer moth Lyonetia prunifoliella suggested a monounsaturated analog of 5,9-dimethyloctadecane, leading to the proposed structure of this compound. scielo.br

Table 1: GC-MS Identification of this compound and Related Compounds

| Organism/Source | Compound(s) Identified | Analytical Details | Reference |

|---|---|---|---|

| Lyonetia prunifoliella (Leafminer Moth) | This compound (major component), 5,9-Dimethylheptadecane, 5,9-Dimethyloctadecane | Identification confirmed by matching mass spectra and retention times on DB-5, DB-23, and DB-210 columns with an authentic standard. | scielo.br |

| Lyonetia prunifoliella (American population) | This compound, 5,9-Dimethyloctadecane, 5,9-Dimethylheptadecane | Identified as the three components of the sex pheromone blend via GC-MS analysis of female pheromone gland extracts. | researchgate.netresearchgate.net |

| General Pheromone Analysis | Various lepidopteran pheromones | GC-MS is used for the molecular identification of compounds, often in conjunction with retention indices for standardized identification. | nih.gov |

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity-Guided Fractionation

While GC-MS can identify the chemical constituents of a mixture, it cannot determine their biological activity. nih.gov Gas chromatography-electroantennographic detection (GC-EAD) is a powerful hyphenated technique that addresses this by using an insect's antenna as a highly specific and sensitive biological detector. nih.govfrontiersin.org This method is crucial for bioactivity-guided fractionation, allowing researchers to pinpoint which specific compounds in a complex pheromone blend elicit a physiological response in the target insect. researchgate.netscience.gov

In a GC-EAD system, the effluent from the gas chromatography column is split into two paths. One path goes to a standard detector, like a flame ionization detector (FID), which records the chemical profile, while the other is directed over an excised insect antenna mounted between two electrodes. frontiersin.orgopenresearchafrica.org When a compound that the antenna's receptors can detect elutes from the column, it causes a depolarization of the antennal membrane, which is recorded as a voltage change (an electroantennogram, or EAG, signal). science.gov

By aligning the signals from the FID and the antenna, researchers can identify the exact retention times of the biologically active compounds. mdpi.com This was instrumental in the study of Lyonetia prunifoliella, where GC-EAD analysis of pheromone gland extracts revealed signals from male moth antennae that corresponded directly to the retention times of the pheromone components, including this compound. scielo.br This technique is sensitive enough to detect picogram or even femtogram quantities of active material. scielo.br Further studies using GC-EAD with different stereoisomers of synthetic this compound demonstrated that the male antennae of L. prunifoliella responded most strongly to the (10S,14S)-isomer, confirming it as the primary active component. researchgate.net

Table 2: Bioactivity Detection of this compound using GC-EAD

| Organism | Antenna Source | Active Compound(s) Detected | Key Findings | Reference |

|---|---|---|---|---|

| Lyonetia prunifoliella (Leafminer Moth) | Male moth | This compound and two minor methyl-branched alkanes | Male antennae produced signals at the retention times of the three biologically active compounds in the gland extract. | scielo.br |

| Lyonetia prunifoliella (Korean population) | Male moth | (10S,14S)-10,14-Dimethyl-1-octadecene | The (10S,14S) isomer was identified as the major electrophysiologically active stereoisomer. The (5S,9S) isomers of minor components also elicited responses. | researchgate.net |

| General Insect Semiochemicals | Various insects | Pheromones, Kairomones | GC-EAD is a versatile technique for identifying insect semiochemicals by linking chromatographic separation with the biological detection of an insect antenna. | researchgate.netresearchgate.net |

Biochemical Pathways and Metabolic Transformations Non Human

Biosynthesis of Branched Alkenes in Organisms

The biosynthesis of methyl-branched hydrocarbons in insects, including alkenes like 10,14-Dimethyl-1-octadecene, is believed to be closely linked to fatty acid synthesis. In many insects, the carbon skeleton of these branched compounds is derived from common metabolic precursors. The process typically involves the modification of fatty acid synthesis pathways, where methylmalonyl-CoA is used as a primer or an extender instead of malonyl-CoA, leading to the introduction of methyl branches along the acyl chain.

For long-chain branched alkenes, the biosynthesis is thought to proceed through the elongation of a fatty acid precursor, followed by a decarboxylation step to yield the hydrocarbon. The terminal double bond, as seen in this compound, is often formed through the activity of desaturase enzymes. While the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to involve the coupling of smaller, methyl-branched building blocks derived from amino acid metabolism (such as valine, isoleucine, and leucine) which are converted into propionyl-CoA or methylmalonyl-CoA. These are then incorporated into the growing fatty acid chain.

Research on the synthesis of related pheromones, such as that of the peach leafminer moth (Lyonetia clerkella), which uses (S)-14-methyl-1-octadecene, indicates that chiral methyl groups are key to biological activity. oup.com The synthesis often starts from chiral precursors, suggesting that the biosynthesis in the organism is also highly stereospecific. oup.com

Enzymatic Transformations and Metabolic Fates

Once synthesized, branched alkenes like this compound can undergo various enzymatic transformations. In insects, these compounds are often stored in specialized pheromone glands before release. Metabolic processes within the organism can deactivate or modify these semiochemicals.

The primary routes for the metabolism of hydrocarbons involve oxidation reactions catalyzed by cytochrome P450 monooxygenases. These enzymes can introduce hydroxyl groups into the alkyl chain, which can then be further oxidized to ketones or carboxylic acids. The terminal double bond of 1-alkenes is also a potential site for enzymatic action, such as epoxidation or hydration.

In the context of pheromone catabolism, these enzymatic transformations are crucial for clearing the active pheromone from the insect's system after release, preventing sensory adaptation and ensuring a clear signal can be detected. For example, the transformation of a pheromone into a more polar, water-soluble metabolite facilitates its excretion. Research on the lichen moth (Lyclene dharma dharma) showed that methyl-branched 1-alkenes, including 6,14-dimethyl-1-octadecene, can be oxidized to the corresponding methyl-branched 2-ketones, which function as the active pheromone components. oup.comnih.gov This indicates that the alkene itself can serve as a direct precursor to the final active signal molecule through enzymatic oxidation. oup.comnih.gov

Role in Interspecific Chemical Communication (e.g., insect pheromone biosynthesis)

This compound is a known semiochemical, a chemical involved in communication. pherobase.com Specifically, it functions as a sex pheromone component for certain species of Lepidoptera.

The most well-documented example is its role as a synergistic sex pheromone component for the apple leafminer, Lyonetia prunifoliella. researchgate.net It is produced by female moths to attract males for mating. researchgate.net This compound does not act alone but is part of a blend of synergistic hydrocarbons, including 5,9-dimethyloctadecane and 5,9-dimethylheptadecane. researchgate.net The specific stereochemistry of the methyl branches is often critical for biological activity. Synthetic studies have focused on producing all possible stereoisomers to determine which configuration is biologically active. researchgate.net For instance, the (10R,14R)-stereoisomer of 10,14-dimethyloctadec-1-ene has been identified as a key component for L. prunifoliella. researchgate.net

The presence of methyl branches and the position of the double bond create a specific chemical signature, allowing for species-specific recognition and preventing cross-attraction with other species. The biosynthesis of such a precise molecule is a testament to the evolutionary refinement of chemical communication channels in insects.

Table 1: Insects Utilizing this compound or Related Compounds in Chemical Communication

| Species | Common Name | Family | Compound | Function |

| Lyonetia prunifoliella | Apple Leafminer | Lyonetiidae | This compound | Sex Pheromone Component pherobase.comresearchgate.net |

| Lyclene dharma dharma | Lichen Moth | Arctiidae | 6,14-Dimethyl-1-octadecene (precursor) | Precursor to Sex Pheromone Component (6,14-dimethyl-2-octadecanone) oup.comnih.gov |

| Lyonetia clerkella | Peach Leafminer | Lyonetiidae | (S)-14-Methyl-1-octadecene | Sex Pheromone oup.com |

Degradation and Biotransformation in Environmental Contexts (e.g., microbial degradation of related alkanes/alkenes)

In the environment, the fate of hydrocarbons like this compound is largely determined by microbial degradation. While straight-chain alkanes and alkenes are readily degraded by a wide range of microorganisms, the presence of methyl branches can increase their recalcitrance. nih.govslideshare.net Compounds with multiple branches, such as squalane, are known to be more resistant to biodegradation than their linear counterparts. nih.gov

However, certain microorganisms possess the enzymatic machinery to break down these complex structures. Bacteria, particularly from the genus Mycobacterium, have been identified as being capable of degrading multiply branched alkanes. nih.gov For example, Mycobacterium fortuitum and Mycobacterium ratisbonense have been shown to degrade squalane, a C30 multiply branched alkane. nih.gov The degradation pathway for branched alkanes often involves terminal oxidation by a monooxygenase to form a primary alcohol, which is then further oxidized to a fatty acid. This fatty acid can then enter the β-oxidation pathway. The methyl branches can pose a steric hindrance to the enzymes of β-oxidation, sometimes requiring specific enzymes to handle the branched structure. nih.gov

Fungi are also significant degraders of hydrocarbons in the environment. mdpi.com The general hierarchy of hydrocarbon biodegradability is as follows: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. enviro.wiki Alkenes are generally degraded more easily than alkanes. enviro.wiki The degradation process is typically aerobic, with microorganisms using the hydrocarbon as a source of carbon and energy, ultimately mineralizing it to carbon dioxide and water. mdpi.com The rate of degradation is influenced by various environmental factors, including oxygen availability, temperature, and moisture content. mdpi.com

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis

Due to the complexity, exploring the complete conformational space requires sophisticated computational tools. A common approach involves using specialized software like the Conformer-Rotamer Ensemble Sampling Tool (CREST), which efficiently explores the potential energy surface. researchgate.netaip.org This process often utilizes computationally inexpensive semi-empirical tight-binding methods, such as GFN2-xTB, to rapidly screen and generate a large number of potential conformers. researchgate.net Following this initial exploration, the energies and geometries of the most promising conformers are typically refined using more accurate methods, such as molecular mechanics force fields (e.g., MMFF94) or higher-level quantum chemical calculations. researchgate.net

The stability of each conformer is determined by factors such as torsional strain (from rotations around C-C bonds) and steric hindrance between bulky groups. For 10,14-Dimethyl-1-octadecene, the key interactions involve the spatial arrangement of the two methyl groups relative to each other and to the main hydrocarbon chain. The most stable conformers will minimize unfavorable steric interactions, similar to the well-understood principles governing substituted cyclohexanes where bulky groups preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. sapub.orglibretexts.org A theoretical conformational analysis of a related flexible cation, 2,2-dimethylpropane-1,3-diaminium, revealed that staggered conformations (anti and gauche) are energy minima, while eclipsed conformations represent energy maxima. mdpi.com A similar principle applies to this compound, where the long chain is expected to adopt a staggered arrangement to maximize stability.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data for illustrative purposes, as specific conformational energy studies on this molecule are not publicly available. The values represent the type of results obtained from such an analysis.

| Conformer Description | Key Dihedral Angles | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Global Minimum (Extended Chain) | All C-C bonds in anti-conformation | 0.00 | GFN2-xTB |

| Gauche-Gauche Fold | Two C-C bonds in gauche conformation | +8.0 | GFN2-xTB |

| Methyl Group Interaction | Chain folded to bring methyl groups closer | +15.5 | GFN2-xTB |

| Partially Eclipsed Conformer | One C-C bond in an eclipsed state | +25.0 | GFN2-xTB |

Quantum Chemical Calculations of Electronic Structure

Once the low-energy conformations are identified, quantum chemical calculations are employed to investigate their electronic structure in detail. Methods such as Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are commonly used to characterize stationary points on the potential energy surface. nih.gov These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Key parameters derived from electronic structure calculations include the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap generally implies high stability, whereas a small gap suggests the molecule is more likely to undergo chemical reactions.

Calculations can also generate maps of the molecular electrostatic potential (MEP), which illustrates the distribution of charge within the molecule. For this compound, the MEP would show that the region around the C=C double bond is electron-rich (nucleophilic), making it a likely site for electrophilic attack. The rest of the long aliphatic chain would be nonpolar. Various DFT functionals (e.g., B3LYP, B97-1) and basis sets (e.g., aug-cc-pVTZ) can be used, with the choice of method impacting the accuracy of the results. nih.gov For benchmark accuracy, high-level methods like coupled cluster with single, double, and perturbative triple excitations [CCSD(T)] at the complete basis set (CBS) limit are considered the "gold standard". aip.org

Table 2: Predicted Electronic Properties of this compound (Lowest Energy Conformer) The data in this table is representative of typical computational outputs and is provided for illustrative purposes.

| Property | MP2/aug-cc-pVTZ | B3LYP/6-311+G(d,p) | B97-1/aug-cc-pVTZ |

|---|---|---|---|

| HOMO Energy (eV) | -9.58 | -6.41 | -6.89 |

| LUMO Energy (eV) | +1.52 | +0.25 | +0.18 |

| HOMO-LUMO Gap (eV) | 11.10 | 6.66 | 7.07 |

| Dipole Moment (Debye) | 0.35 | 0.31 | 0.32 |

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. By performing calculations on the optimized geometries of stable conformers, it is possible to simulate various types of spectra.

For instance, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated and, when averaged over the Boltzmann population of low-energy conformers, can provide a theoretical spectrum to compare with experimental results. aip.org Similarly, the calculation of vibrational frequencies can predict the key absorption bands in infrared (IR) and Raman spectra. nih.gov

Mass spectrometry (MS) is another technique where computational predictions are useful. While MS directly measures the mass-to-charge ratio (m/z), theoretical calculations can predict other properties, such as the collision cross section (CCS). The CCS is a measure of an ion's size and shape in the gas phase and is a valuable identifier. The PubChem database provides predicted CCS values for several adducts of (10S,14S)-10,14-dimethyloctadec-1-ene, calculated using the CCSbase model. uni.lu These values can be compared with experimental data from ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Values for (10S,14S)-10,14-Dimethyl-1-octadecene Adducts Data sourced from the PubChem database entry for (10S,14S)-10,14-dimethyloctadec-1-ene. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 281.32028 | 182.2 |

| [M+Na]⁺ | 303.30222 | 183.5 |

| [M-H]⁻ | 279.30572 | 180.1 |

| [M+NH₄]⁺ | 298.34682 | 198.4 |

| [M+K]⁺ | 319.27616 | 179.9 |

| [M+HCOO]⁻ | 325.31120 | 199.5 |

| [M+CH₃COO]⁻ | 339.32685 | 210.3 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the activation energies (the energy difference between reactants and transition states), researchers can predict reaction rates and determine the most favorable reaction pathway. researchgate.net

For this compound, computational methods could be applied to study a variety of reactions. A primary example would be electrophilic addition to the terminal double bond, a characteristic reaction of alkenes. DFT calculations could model the approach of an electrophile (e.g., H⁺ or Br⁺), locate the transition state for the formation of the carbocation intermediate, and determine the regioselectivity of the reaction (i.e., whether the addition follows Markovnikov's rule).

Furthermore, studies have shown that the parent compound, 1-octadecene (B91540), can undergo spontaneous polymerization at high temperatures, which can be problematic when it is used as a solvent in nanocrystal synthesis. acs.org Computational chemistry could be used to investigate the mechanism of this polymerization for this compound. This would involve modeling the initiation, propagation, and termination steps of the radical or cationic polymerization pathway. By calculating the activation barriers for each step, researchers could predict the likelihood of polymerization under different conditions and understand how the methyl substituents influence the reaction compared to the unsubstituted 1-octadecene.

Environmental Fate and Transport in Abiotic Systems

Environmental Distribution and Partitioning Behavior

10,14-Dimethyl-1-octadecene is a hydrocarbon characterized by a long carbon chain with methyl branches and a terminal double bond. nih.gov Its structure results in strong hydrophobicity, meaning it repels water. This is quantitatively indicated by its high predicted octanol-water partition coefficient (XlogP) of 10.5, which suggests a very strong tendency to move from an aqueous phase into an organic one. uni.lu Consequently, in aquatic environments, it will not readily dissolve in water but will instead partition into organic-rich compartments like sediment and suspended organic matter.

The environmental distribution of long-chain olefins is heavily influenced by their physical properties. scbt.com For C18 olefins like this compound, the tendency is to partition primarily into soil and sediment. scbt.com Its low predicted vapor pressure means that it is not expected to be significantly present in the atmosphere. scbt.com This compound can be found in complex mixtures such as oily sludge and as a naturally occurring substance in some plant extracts. mdpi.comnih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C20H40 | uni.lu |

| Predicted XlogP | 10.5 | uni.lu |

| Predicted Koc (Soil Adsorption Coefficient) for C18 olefins | 230,800 | scbt.com |

Abiotic Degradation Pathways (e.g., photochemical degradation, oxidation)

Abiotic degradation of this compound is primarily driven by oxidation, with the terminal double bond and the tertiary carbons at the branching points being the most reactive sites.

Oxidation: In the environment, alkenes are susceptible to attack by oxidizing agents. The presence of a double bond makes this compound vulnerable to oxidation, which can lead to the formation of other compounds like esters and ketones. mdpi.com For instance, research on abiotic reactions catalyzed by biochar has shown that 1-octadecene (B91540) can be transformed into acetate (B1210297) esters such as heptadecyl acetate and tricosyl acetate. mdpi.com The ability of 1-octadecene to prevent surface oxidation on nanomaterials further implies its own susceptibility to being oxidized. chemicalbook.com

Photochemical Degradation: A key abiotic process for alkenes in the atmosphere and sunlit surface waters is photochemical degradation, which involves reactions with photochemically generated oxidants like hydroxyl radicals. The double bond is a primary target for these radicals. While specific rate constants for this compound are not readily available, this pathway is a well-established degradation route for olefins.

Thermal Degradation: Under high-temperature conditions, which are not typical of most surface environments but can occur during industrial processes or waste treatment like pyrolysis, this compound can undergo thermal degradation. detritusjournal.comsciopen.com At elevated temperatures (120–320 °C), the related compound 1-octadecene has been shown to spontaneously polymerize, which is another form of abiotic transformation. researchgate.netacs.org

| Pathway | Description | Potential Products | Reference |

|---|---|---|---|

| Oxidation | Reaction with environmental oxidants, targeting the C=C double bond and branched carbons. | Esters, Ketones, Acetates | mdpi.commdpi.com |

| Photochemical Degradation | Reaction with photochemically produced species, such as hydroxyl radicals. | Various oxygenated hydrocarbons | - |

| Thermal Degradation/Polymerization | Breakdown or polymerization at high temperatures. | Smaller hydrocarbons, Poly(octadecene) | detritusjournal.comresearchgate.netacs.org |

Sorption and Mobility in Environmental Media (e.g., soil, water, air)

The mobility of this compound in the environment is extremely limited due to its strong tendency to sorb to solid phases.

Emerging Research Avenues and Future Directions

Development of Advanced Analytical Platforms

The accurate detection and quantification of 10,14-Dimethyl-1-octadecene are paramount for its application in pest monitoring and for understanding its biological role. Current analytical methods predominantly rely on gas chromatography coupled with mass spectrometry (GC-MS) and electroantennography (EAG). mdpi.commdpi.com While effective, these techniques can be laboratory-intensive. Future research is anticipated to focus on the development of more rapid, sensitive, and field-deployable analytical platforms.

One promising area is the refinement of solid-phase microextraction (SPME) techniques coupled with GC-MS. scielo.br The use of novel fiber coatings could enhance the selective extraction of this compound from complex environmental matrices. Furthermore, the systematic determination of Kovats retention indexes on various capillary columns can provide crucial data for its unambiguous identification, especially when only trace amounts are available. scielo.br

The development of biosensor-based detection systems represents another significant research frontier. These platforms could utilize olfactory receptors or pheromone-binding proteins from the target insect species to achieve high specificity and sensitivity. Such biosensors could potentially offer real-time monitoring of pheromone concentrations in the field, revolutionizing pest management strategies.

| Analytical Technique | Principle | Current Application Status for this compound | Future Development |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. | Standard method for identification and quantification. mdpi.commdpi.com | Miniaturization for field portability; coupling with advanced data analysis algorithms. |

| Electroantennography (EAG) | Measures the electrical response of an insect's antenna to volatile compounds. | Used to confirm biological activity of synthetic pheromones. mdpi.com | Integration into biosensor arrays for high-throughput screening. |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample. | Used for sample preparation prior to GC-MS analysis. scielo.br | Development of highly selective fiber coatings for enhanced specificity. |

| Biosensors | Utilize biological components (e.g., enzymes, receptors) for analyte detection. | Largely conceptual for this specific compound. | Design of olfactory receptor-based sensors for real-time, in-field detection. |

Chemoenzymatic Synthesis of Chiral Derivatives

The biological activity of this compound is highly dependent on its stereochemistry. clu-in.org The synthesis of specific stereoisomers is, therefore, a critical aspect of its production for use in pheromone lures. While several chemical syntheses of the stereoisomers of this compound have been reported, there is a growing interest in developing more sustainable and efficient chemoenzymatic methods. clu-in.org

Enzymes, such as lipases and dehydrogenases, offer high stereoselectivity and can operate under mild reaction conditions, making them attractive catalysts for the synthesis of chiral molecules. nih.govrsc.orgunipd.it Future research in this area will likely focus on the application of enzymatic kinetic resolution or desymmetrization strategies to produce enantiomerically pure precursors for the synthesis of this compound's chiral derivatives. The use of engineered enzymes with tailored substrate specificities could further enhance the efficiency and selectivity of these synthetic routes. nih.gov

A potential chemoenzymatic approach could involve the enzymatic resolution of a racemic intermediate containing one of the chiral centers, followed by chemical steps to complete the synthesis of the desired stereoisomer. This hybrid approach would combine the stereoselectivity of biocatalysis with the versatility of traditional organic synthesis.

Investigation of Environmental Impact and Bioremediation Strategies

As a naturally occurring substance used in pest management, understanding the environmental fate of this compound is crucial. google.com Pheromones are generally considered to have a negligible environmental impact due to their natural origin and the low concentrations at which they are applied. google.com However, specific studies on the environmental persistence and degradation pathways of this compound are limited.

Future research should focus on the abiotic and biotic degradation of this compound in soil and water. The double bond in the 1-position suggests that it could be susceptible to oxidation and other environmental degradation processes. royalsocietypublishing.org

From a bioremediation perspective, long-chain and branched alkenes are known to be biodegradable by various microorganisms. enviro.wiki Studies on the biodegradation of hydrocarbons have shown that bacteria and fungi can utilize these compounds as a carbon source. asm.orgmdpi.com Research into identifying and isolating microbial strains capable of efficiently degrading this compound could lead to the development of bioremediation strategies for any potential environmental contamination, although the risk is considered low. The biodegradability of related long-chain alkenes suggests a low potential for bioaccumulation. europa.eu

| Research Area | Focus | Key Considerations |

| Environmental Fate | Degradation pathways and persistence in soil and water. | Influence of UV radiation, temperature, and microbial activity. royalsocietypublishing.org |

| Ecotoxicology | Potential effects on non-target organisms. | Assessment of toxicity to soil and aquatic life at relevant concentrations. |

| Bioremediation | Identification of microorganisms capable of degrading the compound. | Isolation and characterization of bacterial and fungal strains; optimization of degradation conditions. asm.orgenviro.wiki |

Applications in Materials Science (e.g., as a monomer or solvent for nanocrystal synthesis)

The potential applications of this compound in materials science remain largely unexplored. However, its structural features, a long aliphatic chain with a terminal double bond and methyl branches, suggest several intriguing possibilities.

The terminal alkene group makes this compound a potential monomer for polymerization reactions. libretexts.orgresearchgate.net The polymerization of long-chain alpha-olefins can lead to the formation of polyolefins with unique properties. acs.orgacs.orgresearchgate.net The presence of methyl branches in the backbone of a polymer derived from this compound could influence its thermal and mechanical properties, potentially leading to materials with tailored characteristics such as lower crystallinity and improved flexibility.

Q & A

Q. What are the recommended methods for synthesizing 10,14-Dimethyl-1-octadecene with high purity, and how can its structural integrity be validated experimentally?

- Methodological Answer : Synthesis typically involves catalytic olefin metathesis or Wittig reactions, optimized under inert atmospheres to prevent oxidation. Post-synthesis purification via fractional distillation or preparative GC is critical. Structural validation should combine H/C NMR for regiochemical confirmation and GC-MS to assess purity (>98%). Ensure solvent traces are eliminated via high-vacuum drying, and report retention indices for reproducibility .

Q. How can researchers determine the stability of this compound under varying storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Design accelerated stability studies using controlled environmental chambers to simulate long-term storage. Monitor degradation via periodic GC-FID analysis and track peroxide formation with iodometric titration. Include a negative control (argon-purged, dark storage) and use Arrhenius kinetics to extrapolate shelf-life. Document deviations in isomer ratios over time .

Q. What spectroscopic techniques are most reliable for distinguishing stereoisomers or impurities in this compound?

- Methodological Answer : High-field NMR (≥500 MHz) with NOESY or COSY experiments can resolve stereochemical ambiguities. Pair with chiral GC columns or HPLC (e.g., β-cyclodextrin phases) to separate enantiomers. For trace impurities, use GC×GC-TOFMS for enhanced resolution. Always cross-reference with authentic standards .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported thermodynamic properties (e.g., boiling points, partition coefficients) of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of primary literature, prioritizing studies with detailed experimental protocols. Replicate conflicting measurements under standardized conditions (e.g., IUPAC-recommended apparatus for boiling point determination). Evaluate solvent purity, calibration standards, and instrumental drift as error sources. Use quantum mechanical calculations (DFT) to validate empirical data .

Q. What experimental frameworks are suitable for investigating the compound’s reactivity in complex matrices (e.g., catalytic systems, biological membranes)?

- Methodological Answer : Employ kinetic trapping techniques (e.g., stopped-flow spectroscopy) to monitor fast reactions. For biological interactions, use Langmuir-Blodgett troughs to model membrane insertion or surface plasmon resonance (SPR) for binding affinity studies. Pair with MD simulations to correlate experimental data with molecular dynamics .

Q. How should researchers design a study to resolve contradictory data on the environmental persistence of this compound in aquatic vs. terrestrial systems?

- Methodological Answer : Adopt a factorial design with variables like soil type, microbial load, and UV exposure. Use C-labeled analogs to track mineralization rates via scintillation counting. Compare results with OECD 301/307 biodegradation guidelines. Validate findings with isotopic enrichment analysis (CSIA) to identify degradation pathways .

Methodological Best Practices

Q. What strategies ensure reproducibility when scaling up synthetic procedures for this compound?

- Methodological Answer : Document batch-specific parameters (e.g., catalyst lot, solvent water content) and use process analytical technology (PAT) for real-time monitoring. Implement Design of Experiments (DoE) to optimize reaction conditions. Share raw spectral data and chromatograms in supplementary materials .

Q. How can computational models complement experimental studies of this compound’s physicochemical behavior?

- Methodological Answer : Combine COSMO-RS for solubility predictions and molecular dynamics (MD) for phase behavior. Validate models with experimental DSC (melting points) and vapor pressure data. Use QSAR to predict ecotoxicological endpoints, reducing reliance on animal testing .

Data Contradiction Analysis

Q. When encountering conflicting biological activity data, how can researchers isolate compound-specific effects from matrix interference?

- Methodological Answer : Perform counter-screens with structurally analogous compounds (e.g., methyl-branched alkenes) to identify off-target interactions. Use LC-MS/MS to quantify metabolites and rule out degradation artifacts. Apply cluster analysis to activity datasets to identify outlier studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.